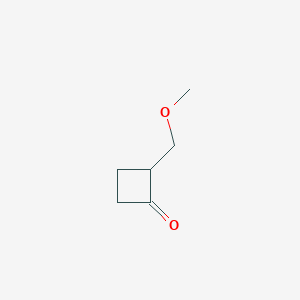

2-(Methoxymethyl)cyclobutan-1-one

Beschreibung

Significance of Cyclobutanone (B123998) Scaffolds in Modern Organic Synthesis

Cyclobutanone scaffolds are crucial building blocks in modern organic synthesis due to their role as versatile intermediates for creating complex molecular structures. researchgate.net Their significance stems from their ability to undergo a variety of chemical transformations, making them foundational components in the synthesis of natural products and pharmacologically active compounds. researchgate.netacs.org The four-membered ring structure is a core component in many bioactive molecules, and cyclobutanone derivatives are instrumental in the development of antibiotics, antiviral agents, and anticancer drugs. liskonchem.com

The utility of these scaffolds is enhanced by their capacity to serve as C4 synthons in cycloaddition reactions, enabling the direct assembly of diverse cyclic and heterocyclic architectures. nih.gov For instance, furan-fused cyclobutanones can be used in rhodium-catalyzed [4+2] and gold-catalyzed [4+4] cycloadditions to produce unique poly-substituted furan-fused lactams, which are pivotal motifs in many natural products and bioactive molecules. nih.gov The ability to construct molecules with specific biological activities efficiently makes cyclobutanones indispensable tools in medicinal chemistry and drug discovery. liskonchem.comnih.gov

Unique Structural Attributes and Reactivity Profile of Cyclobutanones

The distinct reactivity of cyclobutanones is a direct consequence of their unique structural attributes, most notably their inherent high ring strain. nih.govnih.gov This strain, a combination of angle and torsional strain, makes the four-membered ring susceptible to selective bond cleavage under various conditions, including thermolysis, photolysis, and transition metal catalysis. nih.gov This property allows cyclobutanones to act as versatile synthetic intermediates, facilitating transformations that are often difficult to achieve with more stable cyclic systems. researchgate.net

Their strained nature enables a range of powerful reactions:

Ring-Opening Reactions: The relief of ring strain provides a strong thermodynamic driving force for reactions that cleave the cyclobutane (B1203170) ring. nih.gov

Ring Expansions: Cyclobutanones can be readily converted into larger, more stable five- and six-membered rings, which are common motifs in natural products. nih.gov

C-C Bond Activation: The high ring strain facilitates the activation of otherwise inert carbon-carbon bonds, a key strategy in transition-metal-catalyzed functionalization. nih.govnih.gov

Desymmetrization: Prochiral cyclobutanones are ideal substrates for enantioselective desymmetrization, allowing for the creation of multiple stereocenters in a single, controlled operation. nih.gov

The geometry of the cyclobutane ring itself is also a key feature. The ring is not planar but puckered, adopting a "butterfly" geometry to minimize torsional strain. rsc.org This three-dimensional shape and the rigidity it imparts are valuable for scaffold-based drug design, where precise spatial orientation of substituents is critical for biological activity. bohrium.com

Positioning of 2-(Methoxymethyl)cyclobutan-1-one within Substituted Cyclobutanone Research

This compound is a specific example of a substituted cyclobutanone, featuring a methoxymethyl group at the C2 position, adjacent to the carbonyl. While extensive, peer-reviewed studies focusing specifically on this compound are not widely documented in public literature, its structure places it firmly within the context of research on functionalized small rings used as synthetic building blocks.

The presence of the methoxymethyl substituent provides a distinct functional handle compared to the parent cyclobutanone. This ether linkage introduces a site for potential coordination with Lewis acids and modifies the electronic properties and steric environment of the ring. Research on analogous structures, such as 2-substituted azetidin-3-ones (nitrogen-containing rings), highlights the importance of such substituents in directing stereoselective alkylations and other functionalizations to build complex heterocyclic systems. researchgate.net

Based on the established reactivity of the cyclobutanone core, this compound is positioned as a valuable intermediate for chemists. It can be anticipated to undergo the characteristic reactions of cyclobutanones, such as ring expansion and cycloadditions, while the 2-substituent allows for additional, targeted modifications. Its value lies in its potential as a precursor for more elaborate molecules, where the methoxymethyl group can be carried through a synthetic sequence or be chemically altered at a later stage.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1935596-52-3 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| InChI Key | MGESYFROEOXGDX-UHFFFAOYSA-N |

Data sourced from references sigmaaldrich.combldpharm.comuni.lubldpharm.com

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-(Methoxymethyl)cyclobutan-1-one |

| 2-(methoxymethyl)azetidin-3-one |

| Cyclobutanone |

| Furan |

| Gold |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(methoxymethyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-8-4-5-2-3-6(5)7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGESYFROEOXGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935596-52-3 | |

| Record name | 2-(methoxymethyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Pathways of 2 Methoxymethyl Cyclobutan 1 One Systems

Influence of Ring Strain on Cyclobutanone (B123998) Reactivity

Cyclobutanones, including 2-(methoxymethyl)cyclobutan-1-one, possess considerable ring strain due to the deviation of their bond angles from the ideal 109.5° of sp³ hybridized carbons. wikipedia.orglibretexts.orgfiveable.me This inherent instability makes the cyclobutane (B1203170) ring susceptible to reactions that relieve this strain, such as ring-opening, expansion, or contraction. wikipedia.orgstackexchange.com The strain energy in cyclobutanes elevates their heat of combustion and accelerates reactions that lead to a less strained state. wikipedia.org This reactivity is a combination of angle strain, torsional strain from eclipsing interactions, and transannular strain. wikipedia.orglibretexts.org

The reactivity of the cyclobutanone ring is a cornerstone of its utility as a building block in organic synthesis, providing access to a variety of molecular frameworks. thieme-connect.de The presence of substituents, like the methoxymethyl group, can further influence the regioselectivity and stereoselectivity of these strain-releasing reactions.

Carbon-Carbon Bond Activation and Rearrangement Dynamics

The strained C-C bonds of the cyclobutanone ring are prone to cleavage and rearrangement under various conditions, offering pathways to diverse molecular architectures.

Metal-Catalyzed C-C Bond Cleavage and Decarbonylation

Transition metal catalysts are effective in promoting the cleavage of C-C bonds in strained ring systems. rsc.org In cyclobutanones, this can lead to various transformations, including decarbonylation to form cyclopropane (B1198618) derivatives or insertion reactions. While specific studies on this compound are not prevalent, the general principles of metal-catalyzed C-C bond activation in cyclobutanones are well-established. rsc.org For instance, rhodium(I) complexes can catalyze the decarbonylation of cyclobutanones. The mechanism often involves oxidative addition of the metal into a C-C bond, followed by migratory insertion and reductive elimination.

Research on related systems, such as the hydrogenolysis of alkanes on metal surfaces (Ir, Rh, Ru, Pt), shows that the degree of substitution at the C-C bond significantly influences cleavage rates and selectivities. nih.govufl.edu Cleavage of more substituted C-C bonds generally has higher activation enthalpies and entropies. nih.govufl.edu

Thermal and Photochemical Rearrangements (e.g., 1,3-Acyl Shifts)

Photochemical excitation of cyclobutanones can induce a variety of rearrangements. numberanalytics.com One notable transformation is the 1,3-acyl shift, which can lead to the formation of other cyclic ketones. tandfonline.comresearchgate.net This process typically proceeds through the formation of a biradical intermediate upon photoexcitation, followed by ring closure to a new carbocyclic system. numberanalytics.com For example, the photochemical rearrangement of certain bicyclic ketones can yield cyclobutanone derivatives via a 1,3-acyl shift. tandfonline.com These sigmatropic shifts are powerful tools for constructing complex polycyclic frameworks. researchgate.net

Ring Expansion and Contraction Processes

Cyclobutanones can undergo both ring expansion to form cyclopentanones and ring contraction to yield cyclopropane derivatives. nih.govchemistryviews.orgrsc.org

Ring Expansion: A one-pot ring-expansion of cyclobutanones to cyclopentanones has been developed using trimethylsulfoxonium (B8643921) iodide, sodium hydride, and scandium(III) triflate. nih.gov This methodology has been applied in the synthesis of natural products like (+)-carbovir and (+)-aristeromycin. nih.gov The relief of ring strain is a significant driving force for these expansion reactions. stackexchange.com

Ring Contraction: Ring contraction of cyclobutanones can be achieved through various methods, including the Favorskii rearrangement of α-halocyclobutanones, which proceeds through a cyclopropanone (B1606653) intermediate. Photochemical methods, such as the Wolff rearrangement of α-diazoketones derived from cyclobutanone, can also lead to ring-contracted products via a ketene (B1206846) intermediate. mdpi.com Stereoselective methods for the synthesis of substituted cyclobutanes from pyrrolidines have also been developed, showcasing another route to these strained rings. chemistryviews.org

Alpha-Functionalization of Cyclobutanone Ketones

The carbon atom adjacent to the carbonyl group (the α-carbon) in cyclobutanones is a key site for functionalization.

Enolate Chemistry and Electrophilic Additions

The α-protons of cyclobutanones are acidic and can be removed by a base to form an enolate. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with a variety of electrophiles, leading to the formation of α-substituted cyclobutanones. masterorganicchemistry.comlibretexts.org The reactivity of the enolate is ambident, meaning it can react at either the α-carbon or the oxygen atom, though reaction at the carbon is more common. libretexts.org

The formation of an enolate from a ketone like this compound would involve the removal of a proton from either the C2 or C4 position. The regioselectivity of this deprotonation would be influenced by both the steric bulk of the methoxymethyl group and the electronic effects of the substituents. The resulting enolate can then participate in various reactions, including:

Alkylation: Reaction with alkyl halides to introduce new carbon chains at the α-position.

Aldol (B89426) Addition: Reaction with aldehydes or ketones to form β-hydroxy ketones. libretexts.org

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com

Halogenation: Reaction with halogens to produce α-halocyclobutanones. libretexts.org

The stereochemistry of these electrophilic additions is crucial, and the planar nature of the enolate intermediate means that if the α-carbon is a stereocenter, a racemic mixture of products can be formed unless chiral auxiliaries or catalysts are used. libretexts.org

Reactions of the Methoxymethyl Group and its Impact on Cyclobutanone Reactivity

Deprotection of the Methoxymethyl Ether: The cleavage of MOM ethers is a crucial transformation. Various methods have been developed for this deprotection, often utilizing Lewis or protic acids. The choice of reagent can be critical to avoid side reactions with other functional groups in the molecule.

Selected Reagents for MOM Group Deprotection:

| Reagent | Conditions | Notes |

| Zinc Bromide (ZnBr₂) | CH₂Cl₂, butane-1-thiol | Selective deprotection in the presence of other functional groups. researchgate.net |

| Strong Acids (e.g., HCl) | Methanol (B129727) or water | Effective but can be harsh on sensitive substrates. |

| Lewis Acids (e.g., MgBr₂) | Diethyl ether | Can offer mild reaction conditions. |

| Cerium(III) Chloride | Acetonitrile, NaI | Provides a chemoselective method for deprotection. |

This table presents common methods for MOM ether cleavage, which are applicable to the title compound. researchgate.net

Impact on Cyclobutanone Reactivity: The methoxymethyl group exerts a considerable electronic influence on the cyclobutanone ring.

Nucleophilic Substitution: The ether linkage of the methoxymethyl group can itself be subject to nucleophilic substitution reactions under certain conditions. smolecule.com

Carbonyl Reactivity: The electron-withdrawing inductive effect of the oxygen atoms in the methoxymethyl group can increase the electrophilicity of the carbonyl carbon. This makes the carbonyl group more susceptible to attack by nucleophiles.

Enolate Formation: The same inductive effect acidifies the α-proton (the hydrogen on the carbon bearing the methoxymethyl group). However, the steric bulk of the methoxymethyl group may hinder the approach of a base, influencing the kinetics and thermodynamics of enolate formation. The regioselectivity of enolization in unsymmetrically substituted cyclobutanones is a critical factor in their subsequent reactions.

Advanced Spectroscopic and Computational Analysis in Cyclobutanone Research

Mechanistic Investigations of Cyclobutanone (B123998) Transformations

Understanding the reaction pathways of cyclobutanones is crucial for their synthetic application. Mechanistic studies, often combining computational and experimental approaches, reveal the intricate details of how these strained rings undergo transformations.

Computational chemistry provides powerful tools for investigating the thermodynamics and kinetics of chemical reactions, allowing researchers to map out potential energy surfaces and identify transition states. pitt.edu Methods like Density Functional Theory (DFT) are frequently employed to study reactions involving cyclobutanones, such as ring contractions, cycloadditions, and rearrangements. researchgate.netbeilstein-journals.org

For a molecule like 2-(Methoxymethyl)cyclobutan-1-one, computational studies can predict the likely outcomes of various reactions. For instance, in a base-catalyzed reaction, theoretical calculations can help determine whether a Favorskii-type ring contraction to a cyclopropanecarboxylate (B1236923) derivative is more favorable than other potential pathways. beilstein-journals.org These computational models can elucidate the structures of intermediates and transition states, providing a step-by-step understanding of the reaction mechanism that is often difficult to observe experimentally. nih.govrsc.org The artificial force induced reaction (AFIR) method is one such approach that can automatically find reaction paths between given reactants and products, greatly aiding in the systematic prediction of reaction mechanisms. nih.gov

Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. numberanalytics.com In the context of cyclobutanone chemistry, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be strategically incorporated into the molecule. kit.eduresearchgate.net

For this compound, a deuterium labeling study could be designed to investigate its reactivity. For example, by selectively replacing the protons on the carbon adjacent to the methoxymethyl group (C2) with deuterium, one could follow the course of an enolization or rearrangement reaction. Analysis of the deuterium's position in the product molecule using techniques like NMR spectroscopy or mass spectrometry would reveal which bonds are broken and formed, confirming or refuting a hypothesized pathway. nih.goveuropa.eu This method is invaluable for distinguishing between competing mechanisms that might be energetically similar. unibo.it

Application of Advanced Spectroscopic Techniques for Structural and Conformational Analysis

The precise characterization of a molecule's structure and conformation is fundamental to understanding its chemical behavior. Advanced spectroscopic techniques offer a detailed view of the molecular framework of this compound. researchgate.net

While one-dimensional NMR provides essential information, complex molecules often exhibit overlapping signals. Two-dimensional (2D) NMR spectroscopy resolves this issue by spreading signals across two frequency axes, revealing correlations between different nuclei. wikipedia.orgmnstate.edu For this compound, techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for unambiguous structural assignment. researchgate.netlibretexts.org

A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the cyclobutane (B1203170) ring and the methoxymethyl side chain. An HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbon atoms. This would be crucial for confirming the placement of the methoxymethyl group at the C2 position, for example, by observing a correlation between the methoxy (B1213986) protons (-OCH₃) and the C2 carbon of the cyclobutane ring. researchgate.net

Table 1: Predicted 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations (with H) | HMBC Correlations (with C) |

| H2 (methine) | H3 (methylene), H5 (methylene) | C1 (carbonyl), C3, C4, C5 (methoxymethyl CH₂), C6 (methoxy CH₃) |

| H3, H4 (methylenes) | H2, H3, H4 | C1 (carbonyl), C2, C3, C4 |

| H5 (methoxymethyl CH₂) | H2 | C2, C6 (methoxy CH₃) |

| H6 (methoxy CH₃) | None | C5 (methoxymethyl CH₂) |

Note: Numbering is based on standard IUPAC rules for illustrative purposes.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. scispace.com The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its ketone and ether functionalities. libretexts.org

The most prominent feature would be a strong absorption band for the carbonyl (C=O) stretch of the cyclobutanone ring. Due to the ring strain, this peak typically appears at a higher frequency (around 1785 cm⁻¹) compared to acyclic ketones (around 1715 cm⁻¹). nist.gov Additionally, a characteristic C-O stretching band for the ether linkage would be expected in the fingerprint region, typically between 1200 and 1060 cm⁻¹. docbrown.info The presence of C-H stretching vibrations just below 3000 cm⁻¹ would confirm the saturated aliphatic nature of the molecule. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Alkane C-H | Stretch | 2850-2960 | Medium-Strong |

| Ketone C=O | Stretch | ~1785 | Strong |

| Ether C-O | Stretch | 1060-1200 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental formula of a compound. measurlabs.comspectralworks.com For this compound (C₆H₁₀O₂), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula. uni.lu

The technique is highly accurate and can distinguish between compounds with the same nominal mass but different elemental compositions. measurlabs.com Analysis of the fragmentation pattern can also provide structural information. For this compound, common fragments might arise from the loss of the methoxymethyl group or cleavage of the cyclobutane ring. Predicted data for various adducts helps in identifying the molecular ion peak in a complex spectrum. uni.lu

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₆H₁₀O₂) uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₆H₁₁O₂⁺ | 115.07536 |

| [M+Na]⁺ | C₆H₁₀NaO₂⁺ | 137.05730 |

| [M+NH₄]⁺ | C₆H₁₄NO₂⁺ | 132.10190 |

| [M-H]⁻ | C₆H₉O₂⁻ | 113.06080 |

Data sourced from PubChem predictions. uni.lu

Strategic Applications of 2 Methoxymethyl Cyclobutan 1 One in Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

The utility of 2-(methoxymethyl)cyclobutan-1-one as a synthetic building block stems from the inherent ring strain of the cyclobutane (B1203170) core, which facilitates a variety of ring-opening and ring-expansion reactions to produce more complex carbocyclic and heterocyclic systems. qmul.ac.uk

One of the primary applications of cyclobutanones in carbocycle synthesis is their use in ring expansion reactions to form five-membered rings. The relief of the significant Baeyer and Pitzer strain associated with the four-membered ring is a powerful thermodynamic driving force for these transformations. qmul.ac.ukfree.fr

A key strategy is the Tiffeneau-Demjanow-type rearrangement, which involves the conversion of the cyclobutanone (B123998) to a 1,2-aminoalcohol, followed by diazotization to generate a carbocation that readily undergoes a one-carbon ring expansion to a cyclopentanone. free.fr For this compound, this would provide a pathway to 3-(methoxymethyl)cyclopentanone.

More modern methods involve transition-metal-catalyzed rearrangements. For instance, palladium-catalyzed ring expansion reactions of 1-(1,3-dienyl)cyclobutanols, which can be derived from cyclobutanones, have been shown to produce substituted cyclopentanones stereospecifically. ugent.be The reaction of a dienyl derivative of this compound with an aryl iodide in the presence of a palladium catalyst could similarly yield (Z)-2-(3-aryl-1-propenyl)-3-(methoxymethyl)cyclopentanone derivatives. ugent.be Such transformations highlight the potential of this building block to access highly functionalized cyclopentane (B165970) cores, which are prevalent in many natural products. researchgate.net

The table below summarizes a representative palladium-catalyzed ring expansion that demonstrates the potential for cyclobutanol (B46151) derivatives, accessible from cyclobutanones, to form substituted carbocycles.

Table 1: Palladium-Catalyzed Ring Expansion of a Dienyl Cyclobutanol Data sourced from reference ugent.be

| Starting Material Class | Reaction | Key Reagents | Product Class | Yield |

|---|---|---|---|---|

| (Z)-1-(1,3-Butadienyl)cyclobutanols | Cascade Ring Rearrangement | ArI, Pd₂(dba)₃, P(o-Tol)₃, Ag₂CO₃ | (Z)-2-(3-Aryl-1-propenyl)cyclopentanones | 53-91% |

The electrophilic nature of the carbonyl carbon and the acidity of the α-protons in this compound allow for its incorporation into various heterocyclic scaffolds. frontiersin.org Cascade reactions initiated by the cyclobutanone moiety can lead to the formation of complex, fused, or spirocyclic heterocyclic systems. unica.itnih.gov

A notable strategy involves the reaction of a cyclobutanone derivative with a multifunctional reagent, leading to a cascade of bond-forming events. For example, studies on 2-hydroxycyclobutanone, a closely related analogue, have shown its ability to react with carboxamide-bearing Wittig reagents. unica.itsci-hub.se This process initiates a sequence involving a Wittig reaction, intramolecular oxy-Michael addition, and a final aza-Michael addition. This cascade efficiently constructs β-N-heterocyclic-cyclobutane-fused bicyclic γ-lactones. unica.it Applying this logic, this compound could serve as a substrate in similar cascades to generate diverse nitrogen- and oxygen-containing heterocycles. researchgate.netnih.gov

Furthermore, substituted cyclobutanones can function as four-carbon (C4) synthons in formal cycloaddition reactions. Dirhodium-catalyzed processes have been developed where furan-fused cyclobutanones undergo [4+2] and [4+4] annulations with imines and anthranils, respectively. nih.gov These reactions proceed through the activation of a C-C bond adjacent to the carbonyl, generating a reactive metallacycle intermediate that is trapped by the reaction partner. This methodology provides access to unique furan-fused lactams, demonstrating the potential of the cyclobutanone scaffold to participate in the synthesis of medium-sized heterocycles. nih.govmdpi.com

Table 2: Synthesis of Heterocycles from Substituted Cyclobutanones Data sourced from references unica.itnih.gov

| Starting Material | Reaction Partner | Reaction Type | Resulting Heterocycle | Catalyst/Conditions |

|---|---|---|---|---|

| 2-Hydroxycyclobutanone | Carboxamide-bearing Wittig Reagent | Wittig/Aza-Michael Cascade | β-N-Heterocyclic Fused Bicyclic γ-Lactone | CH₃CN, reflux |

| Furan-fused Cyclobutanone | Imine | [4+2] Annulation | Furan-fused Lactam (6-membered) | Rh(I) catalyst |

| Furan-fused Cyclobutanone | Anthranil | [4+4] Annulation | Furan-fused Lactam (8-membered) | Au(I) catalyst |

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of the strained ring allows cyclobutanones like this compound to be central to the development of novel synthetic methods, particularly those involving cascade and annulation reactions.

Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. 20.210.105 The cyclobutanone framework is an excellent platform for initiating such cascades.

Palladium-catalyzed reactions involving the cleavage of the C-C bond in cyclobutanols (derived from cyclobutanones) have been developed to create benzofused heterocycles. nih.gov A cascade involving carbopalladation of an alkyne followed by intramolecular trapping of the resulting alkenyl-Pd(II) intermediate by the cyclobutanol moiety leads to functionalized dihydrobenzofurans. nih.gov This demonstrates how the four-membered ring can be strategically employed to trigger complex ring-forming sequences.

Annulation reactions, which build a new ring onto an existing molecule, are also facilitated by the cyclobutanone core. As previously mentioned, rhodium- and gold-catalyzed [4+n] annulations of furan-fused cyclobutanones provide a powerful method for constructing six- and eight-membered lactams. nih.gov These reactions exemplify a modern approach where the cyclobutanone is not just a passive scaffold but an active participant that enables unique cycloadditions through C-C bond activation. snnu.edu.cnrsc.org Such methodologies expand the toolkit of synthetic chemists for assembling complex heterocyclic structures that would be difficult to prepare using conventional methods. pkusz.edu.cn

The structural motifs accessible from this compound, such as substituted cyclopentanes and various heterocycles, are core features of numerous biologically active natural products. Therefore, this building block represents a valuable starting point for total synthesis. gla.ac.uksfu.ca

While a completed total synthesis explicitly starting from this compound is not prominently documented, the strategic importance of cyclobutane intermediates is well-established. For example, intramolecular SmI₂-mediated Barbier reactions have been used to construct challenging eight-membered carbocycles in models of the natural product vinigrol. nih.gov In another instance, a SmI₂-mediated cyclization was employed to create a key cyclobutane intermediate in the total synthesis of pestalotiopsin A. nih.gov

The enantioselective [2+2] photocycloaddition is another powerful tool for generating cyclobutane intermediates that have been applied in natural product synthesis. wisc.edu The resulting cyclobutane adducts are then elaborated through ring-opening, ring-expansion, or fragmentation reactions to build the target molecule. Given the functionalities present in this compound—the ketone for modification and the methoxymethyl group for directing or further transformation—it stands as a promising chiral building block for sophisticated total synthesis campaigns, potentially enabling more efficient routes to complex targets. uni-konstanz.de

Q & A

Q. How to troubleshoot low yields in photochemical [2+2] cycloadditions involving this compound?

- Methodological Answer : Optimize light source wavelength (e.g., 300 nm for enone excitation) and solvent (acetonitrile for UV transparency). Quenching studies identify side reactions (dimerization), while triplet sensitizers (benzophenone) enhance energy transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.